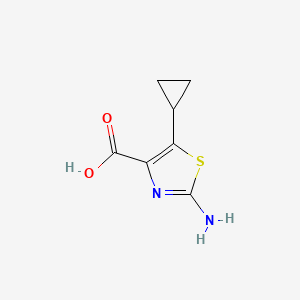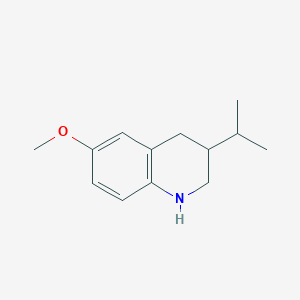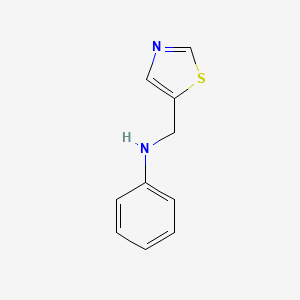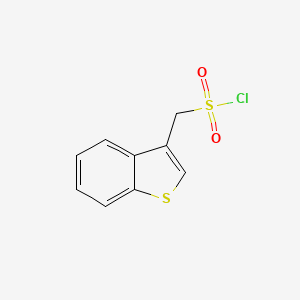
2-Amino-2-(3-oxocyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-oxocyclohexyl)acetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is characterized by the presence of an amino group, a ketone group, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-oxocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Applications De Recherche Scientifique
2-Amino-2-(3-oxocyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(3-oxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxocyclohexyl)acetic acid: Similar structure but lacks the amino group.
[(2-Amino-2-oxoethyl)thio]acetic acid: Contains a thioether group instead of a cyclohexyl ring.
2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid: Contains an isoxazole ring instead of a cyclohexyl ring .
Uniqueness
2-Amino-2-(3-oxocyclohexyl)acetic acid is unique due to the presence of both an amino group and a ketone group on a cyclohexyl ring.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-amino-2-(3-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h5,7H,1-4,9H2,(H,11,12) |
Clé InChI |
ASMJMACPOPZHFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)

![[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13240810.png)

![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
amine](/img/structure/B13240832.png)


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13240847.png)
![4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)
